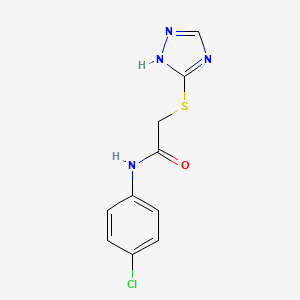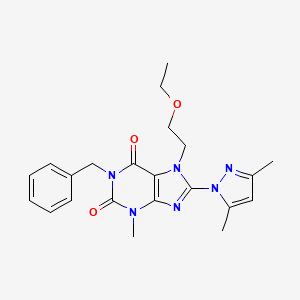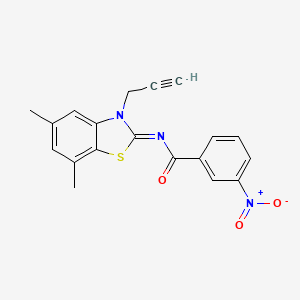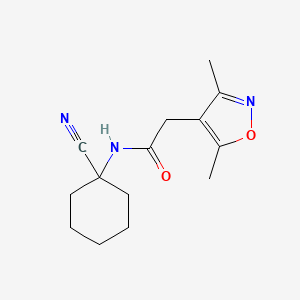
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential application in cognitive enhancement. CX717 is a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the brain. By enhancing the activity of the AMPA receptor, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can increase synaptic plasticity and improve learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in animal studies. For example, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can increase the expression of BDNF, a protein that is essential for neuronal survival and plasticity. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can enhance the activity of the AMPA receptor, leading to increased synaptic plasticity and improved learning and memory performance. N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has also been shown to increase wakefulness and reduce sleep in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier. However, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide also has some limitations, including its short half-life and the need for frequent dosing. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can have off-target effects on other receptors, which can complicate its interpretation in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One direction is to investigate the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop more potent and selective AMPA receptor modulators that can overcome the limitations of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. Finally, more studies are needed to understand the long-term effects of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide on brain function and behavior.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl cyanoacetate to form 1-cyanocyclohexanol, which is then reacted with 3,5-dimethyl-4-isocyanato-2-oxazoline to form N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. The synthesis method of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential application in cognitive enhancement. Animal studies have shown that N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can improve learning and memory performance in various tasks, including object recognition, spatial memory, and fear conditioning. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-12(11(2)19-17-10)8-13(18)16-14(9-15)6-4-3-5-7-14/h3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPYINJYQBUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyanocyclohexyl)-2-(dimethyl-1,2-oxazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)
![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)
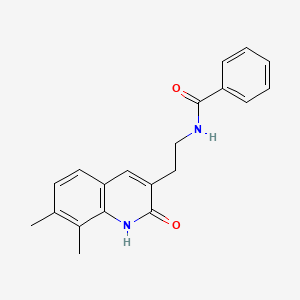
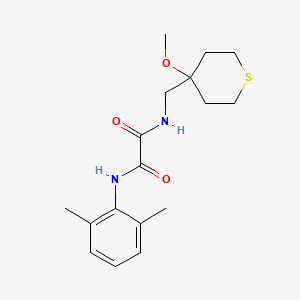
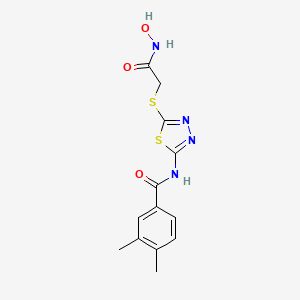
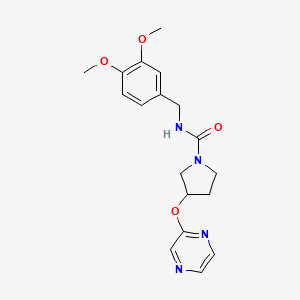
![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)
